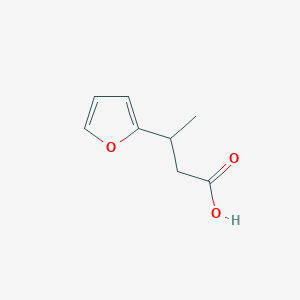

3-(Furan-2-yl)butanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Furan-2-yl)butanoic acid is a chemical compound with the CAS Number: 169892-41-5 . It has a molecular weight of 154.17 and is typically stored at a temperature of 4 degrees Celsius . It is a powder in physical form .

Synthesis Analysis

The synthesis of 3-(Furan-2-yl)butanoic acid involves various methods. One method involves the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite catalysis under solvent-free conditions . Another method involves the hydration of carbon–carbon double bonds in the side chain and furane ring .Molecular Structure Analysis

The InChI code for 3-(Furan-2-yl)butanoic acid is 1S/C8H10O3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10) . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involving 3-(Furan-2-yl)butanoic acid are complex and involve multiple steps. For instance, the further oligomerization proceeds through the addition of 1a or its hydrated derivatives, thus forming ether or ester bonds . In some cases, side processes of decarboxylation also occur .Physical And Chemical Properties Analysis

3-(Furan-2-yl)butanoic acid is a powder in physical form . It has a molecular weight of 154.17 and is typically stored at a temperature of 4 degrees Celsius .科学研究应用

Antibacterial Activity

3-(Furan-2-yl)butanoic acid: derivatives have been recognized for their potential in combating bacterial infections. They exhibit a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria . The furan ring, a common motif in these compounds, is associated with significant therapeutic efficacy, prompting medicinal chemists to explore novel antibacterial agents incorporating this structure .

Antifungal Applications

The antifungal properties of 3-(Furan-2-yl)butanoic acid derivatives have been evaluated, particularly against yeast-like fungi such as Candida albicans. These compounds have shown inhibitory effects at specific concentrations, suggesting their potential as antifungal agents in medical research and treatment .

Synthesis of Novel Furan Derivatives

In organic chemistry, 3-(Furan-2-yl)butanoic acid serves as a precursor for synthesizing a variety of furan derivatives. These derivatives are valuable due to their diverse biological activities and potential therapeutic applications. The synthesis process often involves radical bromination and subsequent reactions to create complex molecules with furan rings .

Catalytic Protodeboronation

3-(Furan-2-yl)butanoic acid: can be utilized in the catalytic protodeboronation of pinacol boronic esters. This process is significant in organic synthesis, allowing for formal anti-Markovnikov hydromethylation of alkenes. Such transformations are crucial for creating complex organic molecules with precise structural configurations .

Development of Anti-Infective Drugs

The rise of drug-resistant strains of bacteria has necessitated the search for new anti-infective compounds3-(Furan-2-yl)butanoic acid derivatives, with their furan nucleus, are being explored for their potential to serve as the basis for drugs with distinct mechanisms of action to treat multi-resistant infections .

Therapeutic Drug Design

The furan ring found in 3-(Furan-2-yl)butanoic acid is associated with a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This makes it a valuable component in the design and development of new therapeutic drugs aimed at treating various diseases .

Chemical Building Blocks

In the field of synthetic chemistry, 3-(Furan-2-yl)butanoic acid and its derivatives are considered valuable building blocks. They are used in a variety of chemical transformations, including oxidations, aminations, and C–C bond formations, which are fundamental in the synthesis of complex organic compounds .

Research on Biological Properties

The diverse biological properties of 3-(Furan-2-yl)butanoic acid derivatives, such as anti-ulcer, diuretic, and muscle relaxant effects, are subjects of ongoing research. These studies aim to understand the underlying mechanisms and potential therapeutic applications of these compounds .

作用机制

Target of Action

Furan derivatives have been known to exhibit antimicrobial activity against various organisms such asCandida albicans, Escherichia coli, and Staphylococcus aureus .

Mode of Action

For instance, some furan derivatives have been reported to undergo protodeboronation, a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

Furan derivatives are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves oxidative addition and transmetalation, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Pharmacokinetics

The stability of organoboron reagents, which are used in the sm coupling process, suggests that furan derivatives might have relatively stable and readily prepared properties .

Result of Action

Furan derivatives have been reported to demonstrate good antimicrobial activity against yeast-like fungiCandida albicans, and suppress Escherichia coli and Staphylococcus aureus .

Action Environment

The sm coupling process, which furan derivatives participate in, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of furan derivatives might be influenced by environmental factors such as temperature and pH.

安全和危害

The safety information for 3-(Furan-2-yl)butanoic acid includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

The future directions for 3-(Furan-2-yl)butanoic acid involve its potential use in the chemical industry as a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

属性

IUPAC Name |

3-(furan-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYKXVOHCCDXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169892-41-5 |

Source

|

| Record name | 3-(furan-2-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2997852.png)

![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2997855.png)

![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2997865.png)

![{2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate](/img/structure/B2997867.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2997869.png)

![3-Methyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2997870.png)

![tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate](/img/structure/B2997873.png)